

Application Notes and Protocols: α -Ionol as a Standard for Analytical Chemistry

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Compound of Interest

Compound Name: *alpha-Ionol*

Cat. No.: B3422396

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Introduction

Alpha-Ionol (α -Ionol) is a C13-norisoprenoid, a group of aromatic compounds found in various natural products, including fruits and flowers. Due to its distinct chemical structure and physical properties, α -Ionol is a valuable candidate for use as an analytical standard, particularly as an internal standard, in chromatographic methods such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). Its structural similarity to other flavor and fragrance compounds makes it ideal for correcting variations in sample preparation and analysis, thereby improving the accuracy and precision of quantitative measurements.

This document provides detailed application notes and protocols for the use of α -Ionol as an analytical standard. It includes its physicochemical properties, protocols for its use in GC-MS and HPLC analysis, and representative data to guide researchers in method development and validation.

Physicochemical Properties of α -Ionol

A summary of the key physicochemical properties of α -Ionol is presented in Table 1. This information is crucial for its proper handling, storage, and use as an analytical standard.

Property	Value	Reference
Chemical Name	(E)-4-(2,6,6-trimethylcyclohex-2-en-1-yl)but-3-en-2-ol	[1]
CAS Number	25312-34-9	[1]
Molecular Formula	C ₁₃ H ₂₂ O	[1]
Molecular Weight	194.31 g/mol	
Appearance	Clear to very pale yellow liquid	[2]
Boiling Point	127 °C at 15 mmHg	
Density	0.918 g/mL at 20 °C	
Refractive Index	n _{20/D} 1.491	
Purity (Typical)	≥90% (GC)	
Solubility	Soluble in alcohol; Insoluble in water	[3]

Application: Quantification of α-Ionone in a Cosmetic Cream using α-Ionol as an Internal Standard

This section outlines a hypothetical application for the quantification of α-Ionone, a common fragrance ingredient in cosmetic products, using α-Ionol as an internal standard. The choice of α-Ionol is based on its structural similarity to α-Ionone, ensuring similar behavior during extraction and chromatographic analysis.

Experimental Workflow for Internal Standard Analysis

The general workflow for using an internal standard in a quantitative analysis is depicted below.

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Figure 1: General experimental workflow for quantitative analysis using an internal standard.

Experimental Protocols

Preparation of Standard Solutions

a. α-Ionol Internal Standard (IS) Stock Solution (1 mg/mL):

- Accurately weigh 10 mg of α-Ionol (purity ≥90%) into a 10 mL volumetric flask.
- Dissolve in and dilute to the mark with methanol.
- Store at 4°C in an amber vial.

b. α-Ionone Analyte Stock Solution (1 mg/mL):

- Accurately weigh 10 mg of α-Ionone (analytical standard grade) into a 10 mL volumetric flask.
- Dissolve in and dilute to the mark with methanol.
- Store at 4°C in an amber vial.

c. Calibration Standards:

- Prepare a series of calibration standards by spiking a constant amount of the α-Ionol IS stock solution and varying amounts of the α-Ionone analyte stock solution into a suitable solvent (e.g., methanol).
- A typical calibration series might range from 0.1 µg/mL to 10 µg/mL of α-Ionone, each containing 1 µg/mL of α-Ionol.

Sample Preparation

- Accurately weigh 1.0 g of the cosmetic cream into a 15 mL centrifuge tube.
- Add 100 μ L of the 1 mg/mL α -Ionol IS stock solution.
- Add 5 mL of dichloromethane (DCM) for extraction.^[4]
- Vortex for 2 minutes to ensure thorough mixing and extraction.
- Centrifuge at 4000 rpm for 10 minutes.
- Carefully transfer the DCM supernatant to a clean vial.
- Evaporate the solvent to dryness under a gentle stream of nitrogen.^[4]
- Reconstitute the residue in 1 mL of methanol.^[4]
- Filter the reconstituted sample through a 0.45 μ m syringe filter into an autosampler vial for analysis.^[4]

GC-MS Analysis Protocol

- Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS).^{[5][6]}
- Column: HP-5ms (30 m x 0.25 mm, 0.25 μ m film thickness) or equivalent.
- Injection Volume: 1 μ L, splitless mode.
- Inlet Temperature: 250°C.
- Oven Temperature Program:
 - Initial temperature: 60°C, hold for 2 minutes.
 - Ramp: 10°C/min to 280°C.
 - Hold: 5 minutes at 280°C.

- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
- Mass Spectrometer:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Source Temperature: 230°C.
 - Quadrupole Temperature: 150°C.
 - Acquisition Mode: Selected Ion Monitoring (SIM).
 - α -Ionone (Analyte): m/z (e.g., 192, 177, 136)
 - α -Ionol (IS): m/z (e.g., 194, 179, 138)

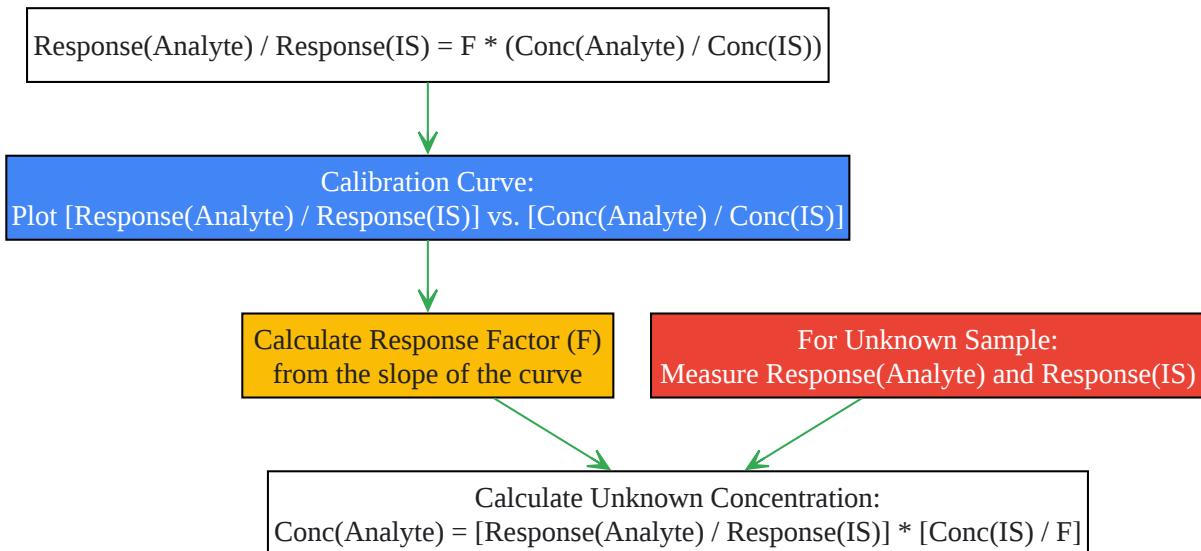
HPLC Analysis Protocol (Alternative Method)

- Instrumentation: High-Performance Liquid Chromatograph with a UV or MS detector.
- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 μ m).[7]
- Mobile Phase: Isocratic elution with Acetonitrile:Water (60:40 v/v).[7]
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30°C.
- Injection Volume: 10 μ L.
- Detector: UV at 228 nm or Mass Spectrometer with Electrospray Ionization (ESI).

Data Presentation and Quantification

The quantification of the analyte is based on the ratio of the peak area of the analyte to the peak area of the internal standard.[8] This ratio is plotted against the concentration of the analyte to generate a calibration curve.

Logic of Internal Standard Quantification



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Figure 2: Logical relationship for quantification using the internal standard method.

Representative Quantitative Data

The following tables present example data that would be obtained from a validated method.

Table 2: Calibration Curve Data for α -Ionone using α -Ionol as Internal Standard

α -Ionone Conc. (µg/mL)	α -Ionol Conc. (µg/mL)	α -Ionone Peak Area	α -Ionol Peak Area	Peak Area Ratio (Analyte/IS)
0.1	1.0	12,500	124,500	0.100
0.5	1.0	63,000	125,000	0.504
1.0	1.0	126,000	125,500	1.004
2.5	1.0	315,000	124,000	2.540
5.0	1.0	635,000	125,000	5.080
10.0	1.0	1,270,000	124,800	10.176
Linearity (R ²)	0.9995			

Table 3: Method Validation Parameters (Representative)

Parameter	Result
Linearity (R ²)	> 0.999
Accuracy (Recovery %)	95 - 105%
Precision (RSD %)	< 5%
Limit of Detection (LOD)	0.05 µg/mL
Limit of Quantification (LOQ)	0.15 µg/mL

Conclusion

Alpha-Ionol is a suitable and effective internal standard for the quantitative analysis of structurally related compounds, such as α -Ionone, in complex matrices. Its use in chromatographic methods like GC-MS and HPLC can significantly enhance the reliability and accuracy of results by compensating for variations during sample processing and instrumental analysis. The protocols and data presented here provide a solid foundation for researchers and scientists to develop and validate their own analytical methods using α -Ionol as a standard.

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